![molecular formula C9H14O3 B2923958 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid CAS No. 1691064-66-0](/img/structure/B2923958.png)
5-Ethoxyspiro[2.3]hexane-1-carboxylic acid
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Overview
Description
Scientific Research Applications
Novel Synthetic Approaches to Conformationally Rigid Amino Acids
Researchers have developed methods to synthesize conformationally rigid analogs of glutamic acid and lysine, starting from 3-methylidenecyclobutanecarbonitrile. These analogs include 1-aminospiro[2.3]hexane-1,5-dicarboxylic and 1-ammo-5-(ammomethyl)spiro[2.3]hexane-1-carboxylic acids. These compounds are of interest due to their potential applications in neuroscience and pharmaceuticals, particularly as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2019).
Synthesis of Novel Non-Natural Cyclopropane Amino Acids
Another study focused on the synthesis of new conformationally rigid spirane analogues of γ-aminobutyric acid (GABA), demonstrating the versatility of spiro compounds in mimicking neurotransmitter structures for potential therapeutic applications (Yashin et al., 2015).
Acid-Catalyzed Reactions and Photo-Decoloration Processes
Research into the acid-catalyzed reactions of oxadispiro compounds and the photo-decoloration processes of reverse photochromic spirans has provided insights into the chemical properties and potential applications of spiro compounds in material science and photoresponsive technologies (Adam & Crämer, 1987); (Inoue et al., 1972).
Biotechnological Applications
The production of medium-chain carboxylic acids by Megasphaera sp. MH highlights the biotechnological potential of utilizing spiro compounds and related bacteria for the synthesis of valuable chemicals from renewable resources (Jeon et al., 2016).
Conformationally Restricted Glutamic Acid Analogues
The synthesis and study of stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, as analogues of glutamic acid, further exemplify the importance of spiro compounds in developing conformationally restricted mimics of biologically active amino acids for research in neurochemistry and drug development (Chernykh et al., 2014).
Mechanism of Action
properties
IUPAC Name |
5-ethoxyspiro[2.3]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-6-3-9(4-6)5-7(9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHHGQSEZADPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C1)CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxyspiro[2.3]hexane-1-carboxylic acid |
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